molecular formula C6H4Cl2F3N B13000354 3-Chloro-4-(trifluoromethyl)pyridine hydrochloride

3-Chloro-4-(trifluoromethyl)pyridine hydrochloride

Cat. No.: B13000354
M. Wt: 218.00 g/mol
InChI Key: DFXYIIFLWMMSCI-UHFFFAOYSA-N
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Description

3-Chloro-4-(trifluoromethyl)pyridine hydrochloride (CAS 732306-24-0) is a high-purity organic building block with a molecular formula of C 6 H 4 Cl 2 F 3 N and a molecular weight of 218.00 g/mol . This compound is supplied at 97% purity and is characterized by a sublimation point of approximately 135°C . As a multifunctional pyridine derivative, it serves as a critical synthetic intermediate in pharmaceutical and agricultural research. The presence of both chloro and trifluoromethyl groups on the pyridine ring makes it a valuable scaffold for constructing more complex molecules, particularly through nucleophilic substitution reactions, and for studying structure-activity relationships in drug discovery . Researchers must handle this material with care. It is classified with the signal word "Warning" and carries hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used. It is advised to handle the compound in a well-ventilated environment and to avoid breathing its dust . The product should be stored at ambient temperatures . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

Molecular Formula

C6H4Cl2F3N

Molecular Weight

218.00 g/mol

IUPAC Name

3-chloro-4-(trifluoromethyl)pyridine;hydrochloride

InChI

InChI=1S/C6H3ClF3N.ClH/c7-5-3-11-2-1-4(5)6(8,9)10;/h1-3H;1H

InChI Key

DFXYIIFLWMMSCI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1C(F)(F)F)Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

There are several methods for synthesizing 3-Chloro-4-(trifluoromethyl)pyridine hydrochloride:

Industrial Production Methods

Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(trifluoromethyl)pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative .

Scientific Research Applications

Agrochemical Applications

Herbicides and Fungicides
3-Chloro-4-(trifluoromethyl)pyridine hydrochloride is primarily used as an intermediate in the synthesis of herbicides and fungicides. Its derivatives have been developed to protect crops from a variety of pests and diseases. For example, trifluoromethylpyridine derivatives have been incorporated into formulations that target specific pathogens affecting crops, demonstrating significant efficacy against diseases caused by Basidiomycetes and Ascomycetes .

Case Study: Fluazifop-butyl
Fluazifop-butyl, a well-known herbicide containing the trifluoromethylpyridine moiety, exemplifies the application of this compound in agriculture. It was one of the first derivatives to gain market acceptance, leading to the development of over 20 additional agrochemicals that utilize this chemical structure . The trifluoromethyl group enhances the biological activity of these compounds, making them effective in pest management.

Pharmaceutical Applications

Drug Development
In pharmaceuticals, this compound serves as a valuable building block for synthesizing various bioactive compounds. Its derivatives are being explored for their potential therapeutic effects, particularly in treating conditions related to inflammation and infection . The unique properties of trifluoromethyl groups contribute to improved pharmacokinetic profiles and biological activities.

Case Study: Trifluoromethylpyridine Derivatives
Several studies have highlighted the synthesis of novel pharmaceutical agents derived from trifluoromethylpyridines. These compounds have shown promising results in preclinical trials for their ability to modulate biological pathways involved in disease processes . The incorporation of the trifluoromethyl group often results in enhanced potency and selectivity.

Material Science Applications

Functional Materials
The incorporation of this compound into functional materials has been investigated due to its chemical stability and unique interactions with other compounds. These materials find applications in coatings, adhesives, and other industrial products where resistance to environmental factors is crucial .

Case Study: Coatings
Research has demonstrated that coatings formulated with trifluoromethylpyridine derivatives exhibit improved resistance to chemicals and environmental degradation. This property makes them suitable for use in harsh industrial environments where traditional materials may fail .

Comparison with Similar Compounds

Positional Isomers of Chloro-(trifluoromethyl)pyridines

The position of substituents on the pyridine ring significantly impacts electronic properties, steric effects, and reactivity. Key isomers include:

Compound Name CAS Number Molecular Formula Substituent Positions Key Characteristics
3-Chloro-4-(trifluoromethyl)pyridine hydrochloride 81565-19-7 (base) C₆H₄ClF₃N·HCl Cl (3), CF₃ (4) Enhanced solubility due to HCl salt; used in pharmaceuticals
2-Chloro-4-(trifluoromethyl)pyridine 81565-18-6 C₆H₃ClF₃N Cl (2), CF₃ (4) Lab chemical intermediate; lower polarity than 3-Cl isomer
5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride 1095824-77-3 C₆H₅ClF₃N₂·HCl Cl (5), CF₃ (4), NH₂ (2) High purity (95%); potential kinase inhibitor
2-Chloro-5-(trifluoromethyl)pyridine 52334-81-3 C₆H₃ClF₃N Cl (2), CF₃ (5) Used in cross-coupling reactions
  • Electronic Effects : The electron-withdrawing -CF₃ group at position 4 in the target compound increases electrophilicity at adjacent carbons, facilitating nucleophilic substitution reactions. In contrast, the 2-Cl isomer (CAS 81565-18-6) exhibits reduced reactivity due to steric hindrance near the pyridine nitrogen .
  • Salt Forms : Hydrochloride salts (e.g., 3-Chloro-4-CF₃-pyridine·HCl) improve aqueous solubility, critical for biological testing, whereas free bases are preferred for organic synthesis .

Fused-Ring Analogs

Compounds with fused pyrrolopyridine systems demonstrate distinct pharmacological profiles:

Compound Name CAS Number Molecular Formula Structure Applications
6-Chloro-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride 2055840-67-8 C₇H₈ClN₂·HCl Fused pyrrole-pyridine CNS drug candidates
7-(E)-p-Fluorobenzyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo[4,3-c]pyridine hydrochloride 1841081-37-5 C₁₇H₁₆ClF₄N₃·HCl Tetrahydro-pyrazolopyridine Anticancer research
  • Fused Systems : These analogs exhibit rigid, planar structures that enhance binding to biological targets like enzymes or receptors. However, their synthetic complexity limits large-scale production compared to simple pyridines .

Functionalized Derivatives

Addition of functional groups (e.g., amines, methyl groups) alters reactivity and application scope:

Compound Name CAS Number Molecular Formula Functional Groups Use Cases
4-Chloro-5-fluoro-2-methylpyridine N/A C₆H₅ClFN Cl (4), F (5), CH₃ (2) Agrochemical intermediates
3-Chloro-4-fluoropyridine N/A C₅H₃ClFN Cl (3), F (4) Fluorinated building block
  • Fluorine Substitution : Fluorine at position 4 (as in 3-Chloro-4-fluoropyridine) increases metabolic stability but reduces electrophilicity compared to -CF₃-containing analogs .

Biological Activity

3-Chloro-4-(trifluoromethyl)pyridine hydrochloride is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential pharmacological applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound (C6H3ClF3N·HCl) features a pyridine ring substituted with a chlorine atom and a trifluoromethyl group. The presence of these electronegative groups significantly influences its chemical reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds containing the trifluoromethyl group exhibit enhanced biological activity. For instance, studies have shown that analogs with this substituent demonstrate significant antichlamydial activity against Chlamydia trachomatis. Specifically, one derivative exhibited an IC50 of 5.2 μg/mL, which was effective in inhibiting chlamydial progeny without affecting host cell viability . The trifluoromethyl group is crucial for this activity, as compounds lacking it showed no significant effects.

Anticancer Potential

The anticancer properties of this compound derivatives have been explored in various studies. For example, related compounds have been evaluated for their cytotoxic effects against cancer cell lines, including ovarian and breast cancer cells. One study reported moderate cytotoxicity against ovarian cancer cells while maintaining limited toxicity toward non-cancerous cells . This indicates a potential therapeutic window for developing anticancer agents based on this scaffold.

Inhibition of Enzymatic Activity

The compound has also been investigated for its ability to inhibit specific enzymes. A study highlighted the role of trifluoromethyl-substituted pyridines in inhibiting the Sfp-PPTase enzyme, which is involved in bacterial pathogenicity. The screening identified several potent inhibitors with varying degrees of efficacy . The structure-activity relationship (SAR) analysis revealed that the presence of electron-withdrawing groups like trifluoromethyl enhances inhibitory potency.

Case Studies

  • Antichlamydial Activity : A series of compounds were synthesized and tested for their ability to impair the growth of C. trachomatis. The presence of a trifluoromethyl group was essential for achieving significant inhibition, demonstrating the importance of this substituent in enhancing biological activity .
  • Anticancer Studies : In vitro assays were conducted on derivatives of this compound against various cancer cell lines. Compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting their potential as chemotherapeutic agents .

Research Findings Summary

Activity IC50 Value Notes
Antichlamydial5.2 μg/mLEffective against C. trachomatis without toxicity to host cells
Anticancer (Ovarian)ModerateLimited toxicity to non-cancerous cells
Enzyme InhibitionVariesEnhanced by trifluoromethyl substitution

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